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Compound of Interest

1-Boc-3-fluoro-3-azetidineacetic
Compound Name: _
acid

cat. No.: B1529587

1-Boc-3-fluoro-3-azetidineacetic acid (CAS 1408074-68-9) represents a confluence of
privileged structural motifs in contemporary medicinal chemistry.[1] The azetidine ring, a four-
membered saturated heterocycle, is a valuable scaffold that imparts desirable physicochemical
properties, including improved solubility and metabolic stability, when incorporated into drug
candidates.[2] The strategic placement of a fluorine atom introduces profound changes to the
molecule's electronic properties, conformation, and metabolic fate.[3][4] Specifically, fluorine
can lower the basicity (pKa) of nearby amines and enhance membrane permeability, making it
a powerful tool for optimizing drug-like properties.[5]

This guide provides a comprehensive framework for the definitive structural analysis and
characterization of 1-Boc-3-fluoro-3-azetidineacetic acid. As a Senior Application Scientist,
the focus extends beyond mere data acquisition to the underlying scientific rationale for each
analytical choice. The methodologies described herein are designed to create a self-validating
system, ensuring the highest confidence in the material's identity, purity, and stereochemical
integrity for researchers in drug development.

Core Molecular Structure and Physicochemical
Properties

A thorough analysis begins with an understanding of the molecule's fundamental
characteristics.
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IUPAC Name: 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid[1]

CAS Number: 1408074-68-9

Molecular Formula: CioH16FNOa

Molecular Weight: 233.24 g/mol

The structure features a central azetidine ring substituted at the C3 position with both a fluorine
atom and an acetic acid group. The ring nitrogen is protected with a tert-butyloxycarbonyl (Boc)
group, a common protecting group in peptide and medicinal chemistry that enhances stability
and solubility in organic solvents. The presence of a quaternary chiral center at C3 means the
molecule exists as a pair of enantiomers, a critical consideration for its biological application.

The Integrated Analytical Workflow: A Strategy for
Unambiguous Confirmation

Confirming the structure of a novel or synthesized chemical entity requires a multi-technique
approach. No single experiment is sufficient. The following workflow provides a logical and
robust sequence for complete characterization.
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Caption: Integrated workflow for the structural validation of 1-Boc-3-fluoro-3-azetidineacetic
acid.

Spectroscopic Characterization: Deciphering the
Molecular Signature
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Spectroscopy is the cornerstone of structural analysis. The combination of Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a
detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this
molecule, a suite of 1D experiments (*H, 13C, 1°F) is required.

Rationale for Experimental Design: The choice of deuterated solvent is critical. While CDCls is
common, the carboxylic acid proton may exchange or be broad. DMSO-ds is an excellent
alternative, as it will show the acid proton and often provides better resolution for all signals.
The analysis below assumes DMSO-d.

Protocol: NMR Sample Preparation and Acquisition

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-de).

Cap the tube and vortex gently until the sample is fully dissolved.

Place the tube in the NMR spectrometer.

Acquire standard *H, 3C{tH}, and °F{*H} spectra. For deeper analysis, 2D experiments like
COSY (*H-H) and HSQC (*H-13C) are recommended to confirm assignments.

Anticipated NMR Data:
The following diagram annotates the molecule for clarity in the subsequent data tables.
Caption: Structural annotation for NMR signal assignment.

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)
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Predicted
Label Protons Shift (5, Multiplicity

ppm)

Coupling (J, Rationale &
Notes

Characteris
tic signal
for the nine
a 9H ~1.40 singlet (s) - equivalent
protons of
the Boc

group.[6]

Methylene
protons of the
acetic acid
side chain.
They are
adjacentto a
b 2H ~2.90 doublet (d)

quaternary
center, so no
H-H coupling.
Will show
long-range
coupling to

fluorine.

c 4H ~4.1-4.3 doublet of J(H,F) = 20- Protons on
triplets (dt) 25 Hz, J(H,H) the azetidine
= 8-10 Hz ring. They are
diastereotopi
c. They
couple to
each other
and, crucially,
to the fluorine
atom (2JHF),
resulting in a
complex
pattern. The
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Predicted
Label Protons Shift (5, Multiplicity
ppm)

Coupling (J, Rationale &
Notes

large doublet
splitting is
from geminal
fluorine

coupling.

| d | 1H | >12.0 | broad singlet (br s) | - | Carboxylic acid proton. Its chemical shift is
concentration-dependent and it readily exchanges with D20. |

Table 2: Predicted 3C NMR Spectral Data (125 MHz, DMSO-de)
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Label Carbon

1 C(CHs)3

Predicted Shift
(3, ppm)

~28.0

Coupling (J,
Hz)

Rationale &
Notes

Boc methyl
carbons.

2 -CH2-COOH

~40.0

J(C,F) = 20-25
Hz

Acetic acid
methylene.
Shifted downfield
by the adjacent
quaternary
center and
coupled to
fluorine (2JCF).

3 -CH2-N

~55.0

J(C,F) = 20-25
Hz

Azetidine ring
carbons.
Coupled to
fluorine (2JCF).

~90.0

J(C,F) = 200-250
Hz

Quaternary
carbon directly
bonded to
fluorine. Exhibits
a very large one-
bond C-F
coupling
constant, which
is a definitive
diagnostic

feature.

5 C(CHs)s

~79.0

Quaternary
carbon of the

Boc group.

6 N-C=0

~155.0

Carbonyl carbon
of the Boc

carbamate.

© 2025 BenchChem. All rights reserved.

7/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

| 7| -COOH | ~171.0 | J(C,F) = 3-5 Hz | Carboxylic acid carbonyl. May show small long-range
coupling to fluorine (3JCF). |

9F NMR Spectroscopy: This is a simple but essential experiment. A proton-decoupled *°F NMR
spectrum should show a single signal (a singlet) around -160 to -180 ppm (relative to CFCIs).
The presence of this signal confirms the existence of a C-F bond in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for
confirming the elemental composition.

Rationale for Experimental Design: Electrospray lonization (ESI) is the method of choice for
this molecule. It is a soft ionization technique suitable for polar, non-volatile compounds, and it
can be run in both positive and negative ion modes.

Protocol: MS Sample Preparation and Analysis

e Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or
Acetonitrile).

¢ Dilute the stock solution to ~1-10 pg/mL with the mobile phase (e.g., 50:50 Acetonitrile:Water
with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

¢ Infuse the sample directly into the ESI source or analyze via a Liquid Chromatography-Mass
Spectrometry (LC-MS) system.[7]

e Acquire full scan spectra in both positive and negative ion modes.
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(-100 Da) (-56 Da)
m/z = 134.0612 m/z = 178.0612
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Caption: Predicted ESI+ fragmentation pathway for 1-Boc-3-fluoro-3-azetidineacetic acid.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ke
Calculated Observed &
lon Mode Adduct Formula Fragments
m/z miz
(m/z)
178.0612
(M-
C10H17FNO4 Within 5 CsHs+H]*),
ESI (+) [M+H]+ 234.1136
+ ppm 134.0612
(M-
Boc+H]*)
CioHi16FNNa
ESI (+) [M+Na]* Our 256.0955 Within 5 ppm
4

| ESI (-) | [M-H]~ | C10H1sFNOa~ | 232.0990 | Within 5 ppm | 188.0452 ([M-CO2-H]") |

Trustworthiness Check: The observation of the exact mass within 5 ppm of the calculated value
for the molecular ion provides unambiguous confirmation of the elemental composition. The
characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) in positive mode is a
hallmark of Boc-protected compounds and serves as a secondary validation of the structure.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid method to confirm the presence of key functional groups.
Protocol: IR Sample Acquisition (ATR)

e Place a small amount of the solid sample directly onto the Attenuated Total Reflectance
(ATR) crystal.

e Apply pressure to ensure good contact.
e Acquire the spectrum.

Table 4: Key IR Absorption Bands

Wavenumber

( ) Intensity Vibration Functional Group
cm-
~3300-2500 Broad O-H stretch Carboxylic Acid
~2980 Medium C-H stretch Alkane (Boc, ring)
Carboxylic Acid
~1740 Strong C=0 stretch
Carbonyl
Carbamate (Boc)
~1690 Strong C=0 stretch

Carbonyl

~1160 | Strong | C-F stretch | Alkyl Fluoride |

Chromatographic Analysis: Purity and Chirality

Chromatography is essential for determining the purity of the sample and, critically, for
separating its enantiomers.

Purity Assessment by UPLC-UV/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and MS detectors provides
a fast and accurate assessment of sample purity.

Protocol: Reversed-Phase UPLC Purity Analysis
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e Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 1.7 um, 2.1 x 50 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 5 minutes.

e Flow Rate: 0.4 mL/min.

e Column Temperature: 40 °C.

e Detection: UV at 210 nm (for the amide bond) and/or MS (full scan).

o Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Expected Outcome: A single major peak should be observed in the chromatogram, accounting
for >95% of the total peak area for a high-purity sample. The mass spectrometer will confirm
that this peak has the correct mass-to-charge ratio.

Chiral Separation

Since the molecule is chiral and intended for biological applications, resolving the enantiomers
Is paramount. One enantiomer may be active (the eutomer) while the other could be inactive or
even toxic (the distomer).[8] Chiral HPLC is the standard method for this analysis.

Protocol: Chiral HPLC Enantiomeric Purity Analysis

» Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for
separating a wide range of enantiomers.[9] Immobilized phases (e.g., Chiralpak IA, IB, IC)
are robust and compatible with a wider range of solvents.

e Column: Chiralpak 1A (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

o Mobile Phase: An isocratic mixture of an alkane (e.g., n-Hexane) and an alcohol (e.qg.,
Ethanol or Isopropanol). An acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid) is often
required for acidic compounds.[9] A typical starting point would be 80:20 Hexane:Ethanol +
0.1% TFA.
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¢ Flow Rate: 1.0 mL/min.
e Detection: UV at 210 nm.

Expected Outcome: A racemic standard will show two well-resolved peaks of equal area. An
enantiomerically pure or enriched sample will show one major peak and, potentially, a small
peak for the other enantiomer. The enantiomeric excess (% ee) can be calculated from the
relative peak areas.

Conclusion: A Self-Validating Analytical Dossier

The structural analysis of 1-Boc-3-fluoro-3-azetidineacetic acid is a process of accumulating

corroborating evidence. The definitive assignment relies on the seamless integration of multiple

analytical techniques. The high-resolution mass confirms the elemental formula, IR identifies
the expected functional groups, and detailed 1D and 2D NMR experiments elucidate the
precise atomic connectivity and bonding environment, with characteristic C-F couplings
providing a definitive structural signature. Finally, chromatographic methods confirm the
sample's chemical and, most importantly, enantiomeric purity. Following this comprehensive
guide ensures a robust and trustworthy characterization, providing the solid analytical
foundation required for advancing a compound in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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